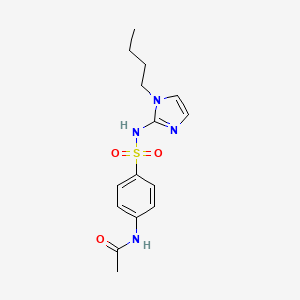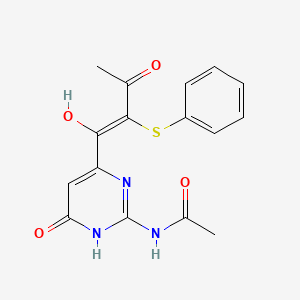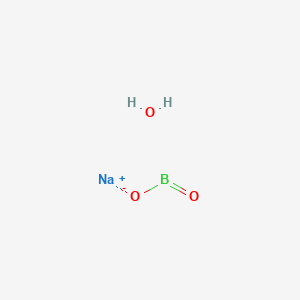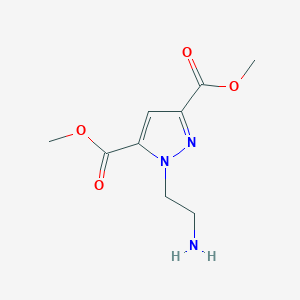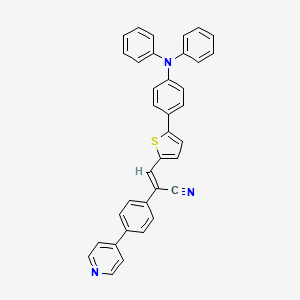
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiophene moiety, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the diphenylamino group: This step may involve nucleophilic substitution reactions.
Formation of the acrylonitrile moiety: This can be done through condensation reactions involving nitrile precursors.
Coupling reactions: The final steps often involve coupling reactions to attach the various aromatic rings and functional groups under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the diphenylamino group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.
科学研究应用
Chemistry
In chemistry, (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer unique electronic, optical, or biological properties.
属性
分子式 |
C36H25N3S |
|---|---|
分子量 |
531.7 g/mol |
IUPAC 名称 |
(Z)-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C36H25N3S/c37-26-31(28-13-11-27(12-14-28)29-21-23-38-24-22-29)25-35-19-20-36(40-35)30-15-17-34(18-16-30)39(32-7-3-1-4-8-32)33-9-5-2-6-10-33/h1-25H/b31-25+ |
InChI 键 |
QNEYQMOXMLWHPI-QCKNELIISA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


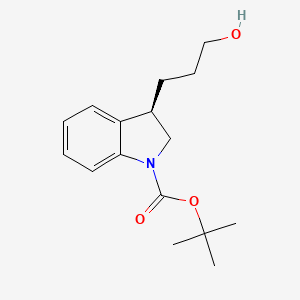
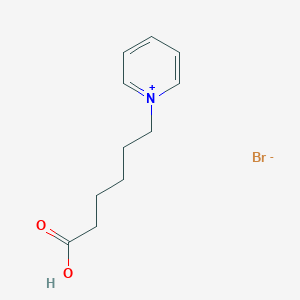

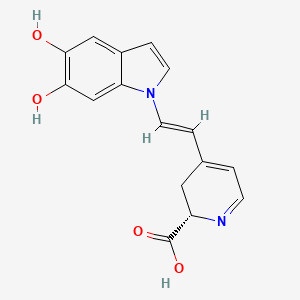
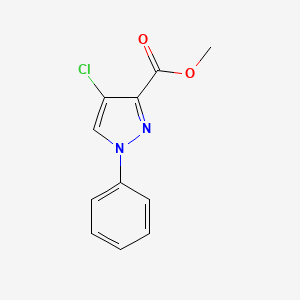
![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)
